molecular formula C12H23ClN2O2 B1382291 tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride CAS No. 1630906-42-1

tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride

Cat. No. B1382291
CAS RN: 1630906-42-1
M. Wt: 262.77 g/mol
InChI Key: KCDDNRUYCRZASL-UHFFFAOYSA-N
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Description

“tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride” is a chemical compound with the molecular weight of 262.78 . The IUPAC name for this compound is tert-butyl (6-azaspiro [3.4]octan-2-yl)carbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-5-13-8-12;/h9,13H,4-8H2,1-3H3, (H,14,15);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.78 . It’s recommended to be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride is synthesized through efficient routes, providing a convenient entry to novel compounds. It offers access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
  • Innovative Scaffolds for Drug Discovery : This compound has been pivotal in creating new scaffolds for drug discovery. It is synthesized from four-membered-ring ketones, showing its versatility in generating unique chemical structures (Chalyk et al., 2017).

Molecular Structure and Analysis

  • Structural Characterization : Advanced techniques like NMR spectroscopy and X-ray diffraction are used for the structural characterization of tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride and its derivatives (Jakubowska et al., 2013), (Moriguchi et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-5-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDDNRUYCRZASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride

CAS RN

1630906-42-1
Record name Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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